molecular formula C27H18N2O2S B14922264 (2Z)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B14922264
M. Wt: 434.5 g/mol
InChI Key: WFMMWNQBRHRAMK-XYGWBWBKSA-N
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Description

2-{(Z)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that features a unique structure combining a benzyloxy group, a naphthyl group, and a thiazolo[3,2-a][1,3]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzyloxy-naphthyl intermediate, which is then subjected to a series of condensation reactions with thiazolo[3,2-a][1,3]benzimidazole derivatives under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{(Z)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{(Z)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{(Z)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)pyridine
  • 2-Benzyloxy-4,5-dimethoxybenzaldehyde

Uniqueness

2-{(Z)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is unique due to its combination of a benzyloxy group, a naphthyl group, and a thiazolo[3,2-a][1,3]benzimidazole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C27H18N2O2S

Molecular Weight

434.5 g/mol

IUPAC Name

(2Z)-2-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C27H18N2O2S/c30-26-25(32-27-28-22-12-6-7-13-23(22)29(26)27)16-21-20-11-5-4-10-19(20)14-15-24(21)31-17-18-8-2-1-3-9-18/h1-16H,17H2/b25-16-

InChI Key

WFMMWNQBRHRAMK-XYGWBWBKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=C4C(=O)N5C6=CC=CC=C6N=C5S4

Origin of Product

United States

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